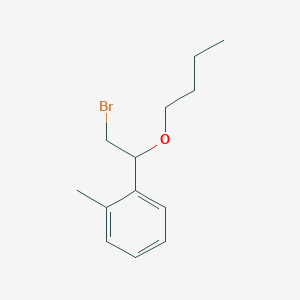
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C13H19BrO. Its molecular weight is approximately 271.2 g/mol. This compound features a benzene ring substituted with a bromoethyl group and a butoxyethyl group at different positions. The structure is as follows:
Structure: C6H4BrCH2CH2OCH2CH2CH3
Méthodes De Préparation
Synthetic Routes: Several synthetic routes can yield 1-(2-bromo-1-butoxyethyl)-2-methylbenzene One common method involves the bromination of 1-(2-hydroxyethyl)-2-methylbenzene (also known as o-cresol) using bromine or a brominating agent
Reaction Conditions: The bromination typically occurs under acidic conditions, with a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction temperature and solvent choice play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by other nucleophiles (e.g., hydroxide, alkoxides, amines).
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the alkyl groups can lead to carboxylic acids or ketones.
Bromination: Bromine (Br) or N-bromosuccinimide (NBS) in an acidic medium.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Bromination yields this compound.
- Reduction produces the corresponding alcohol.
- Oxidation can lead to carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: It may serve as a precursor for drug development.
Materials Science: For functionalized polymers or surface modification.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In materials science, it could modify surface properties or enhance material performance.
Comparaison Avec Des Composés Similaires
While 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene is unique due to its specific substitution pattern, similar compounds include:
- 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene (CAS: 1250020-80-4) .
- Other alkyl-substituted benzene derivatives.
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
1-(2-bromo-1-butoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-9-15-13(10-14)12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3 |
Clé InChI |
FDVPFABCHYGLQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CBr)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


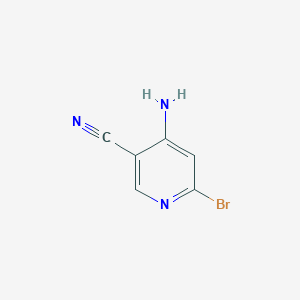
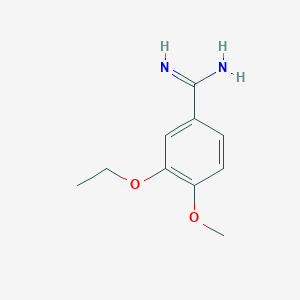
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
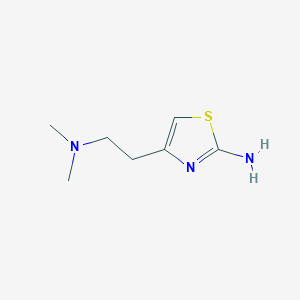
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
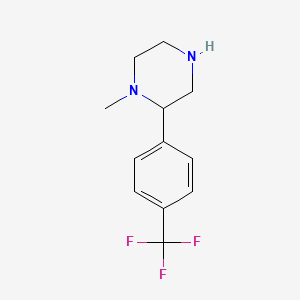

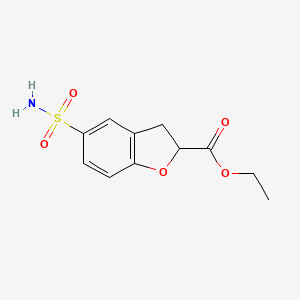
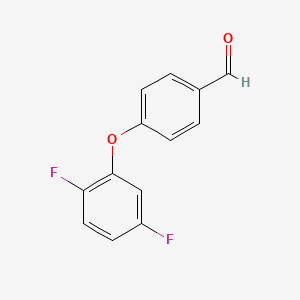
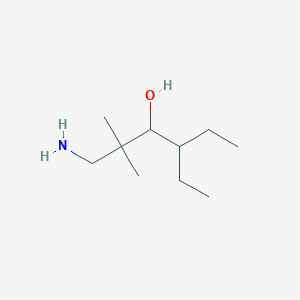
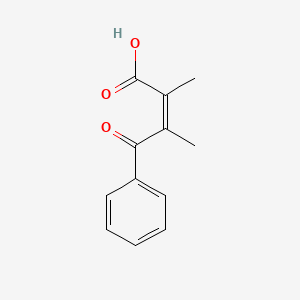
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
